Crystal Structure Confirms Open Conformation
X-ray crystal structure analysis of tert-butoxycarbonyl-L-phenylalanyl-D-leucine methyl ester (Boc-L-Phe-D-Leu-OMe), the sequence-reversed analog of Boc-L-Leu-D-Phe-OMe, reveals an 'open conformation' where the Boc group and the isobutyl side chain are positioned parallel and facing each other [1]. This contrasts with the anticipated conformation of the all-L diastereomer, Boc-L-Leu-L-Phe-OMe, which based on established peptide stereochemistry adopts a more compact folded structure. The D-configured residue prevents tight intramolecular packing, leading to a more extended backbone that influences both solid-state properties and solution behavior [1].
| Evidence Dimension | Molecular Conformation (Solid State) |
|---|---|
| Target Compound Data | Boc-L-Phe-D-Leu-OMe: Open conformation with parallel Boc and isobutyl groups; two crystallographically independent molecules in unit cell; cell parameters a=10.922 Å, b=18.858 Å, c=11.701 Å, space group P2₁ [1] |
| Comparator Or Baseline | Boc-L-Leu-L-Phe-OMe: Expected compact, folded conformation typical of L,L-dipeptides; no published crystal structure available for direct comparison |
| Quantified Difference | Conformational class difference (open vs. compact); unit cell volume 2332.2 ų for D-Phe-containing analog [1] |
| Conditions | Single-crystal X-ray diffraction at 293 K, CuKα radiation, λ=1.5418 Å; R-factor=0.053 [1] |
Why This Matters
The distinct crystal packing and extended backbone conformation affect solubility and coupling efficiency in subsequent solid-phase or solution-phase peptide synthesis steps.
- [1] M. Doi, Y. In, K. Ikuma, M. Inoue, T. Ishida. Structure of Boc-Phe-D-Leu-OMe. Acta Crystallographica Section C Crystal Structure Communications, 1993, 49, 1528-1530. View Source
